molecular formula C20H17F3N2O4 B2421026 N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 2034270-79-4

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2421026
CAS No.: 2034270-79-4
M. Wt: 406.361
InChI Key: ZAEGSSCNPIFOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a synthetic small molecule designed for research purposes. This compound features a benzofuran scaffold, a structure recognized as a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds . Benzofuran derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making them a significant focus in drug discovery efforts . The molecular structure of this reagent incorporates an oxalamide linker and a 3-(trifluoromethyl)phenyl group, which are common motifs in the development of enzyme inhibitors and receptor ligands. The specific research applications, mechanism of action, and pharmacological profile of this compound are areas for ongoing or future investigation. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a candidate for in vitro biological screening in the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4/c1-19(28,16-9-12-5-2-3-8-15(12)29-16)11-24-17(26)18(27)25-14-7-4-6-13(10-14)20(21,22)23/h2-10,28H,11H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEGSSCNPIFOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of Target Molecule

The target compound can be dissected into three key subunits (Fig. 1):

  • Benzofuran-2-yl-hydroxypropyl amine : A benzofuran ring substituted with a 2-hydroxypropylamine group at the C2 position.
  • 3-Trifluoromethylphenyl oxalamic acid : An oxalic acid derivative functionalized with a 3-trifluoromethylaniline group.
  • Oxalamide coupling : Union of the two subunits via amide bond formation.

Critical Synthetic Challenges

  • Regioselective benzofuran synthesis : Ensuring proper orientation of substituents during ring formation.
  • Hydroxypropyl group introduction : Achieving stereochemical control (if applicable) during side chain attachment.
  • Oxalamide stability : Preventing hydrolysis or decomposition during coupling reactions.

Synthesis of Benzofuran-2-yl-hydroxypropyl Amine

One-Pot Heteroannulation Method

Building on the work of Pirouz et al., benzofuran cores can be synthesized via acid-catalyzed reactions between benzoquinones and cyclic enones:

Reaction conditions :

  • Substrates: 1,4-Benzoquinone (1.2 eq) + 3-hydroxycyclohexenone (1.0 eq)
  • Solvent: Toluene/acetic acid (4:1 v/v)
  • Temperature: 110°C (reflux)
  • Time: 18–24 hours

This method yields 2-(benzofuran-2-yl)cyclohexanol precursors with 81% efficiency , which can undergo subsequent oxidation and reductive amination to install the hydroxypropylamine side chain.

Side Chain Functionalization
  • Oxidation : Convert cyclohexanol to ketone using Jones reagent (CrO3/H2SO4) at 0–5°C.
  • Reductive amination : React ketone with ammonium acetate and sodium cyanoborohydride in methanol (pH 6–7).
  • Resolution : Chiral HPLC separates enantiomers if required (racemic mixtures typically form).

Key data :

Step Yield Purity (HPLC)
Oxidation 92% 98.5%
Amination 78% 97.2%

Preparation of 3-Trifluoromethylphenyl Oxalamic Acid

Adapting methodology from WO2021171301A1, the trifluoromethyl aromatic subunit is synthesized through:

Grignard-Ketene Coupling

Process overview :

  • Grignard formation : React meta-halo-benzotrifluoride (96% isomer purity) with Mg in THF/I2.
  • Ketene addition : Treat Grignard reagent with gaseous ketene in toluene containing Fe(acac)3-acetic acid catalyst.
  • Oximation : Convert resultant trifluoromethyl acetophenone to oxime using hydroxylamine sulfate.

Optimized conditions :

  • Temperature: -10°C (Grignard), 25°C (ketene addition)
  • Molar ratio: Grignard:ketene = 1:1.1
  • Catalyst loading: 0.5 mol% Fe(acac)3

Performance metrics :

Parameter Value
Overall yield 68%
Isomeric purity >99.9% meta
Residual solvents <50 ppm

Oxalamide Coupling Strategy

Stepwise Amide Formation

  • Activation : Treat 3-trifluoromethylphenyl oxalamic acid with thionyl chloride (2 eq) in DCM to form acyl chloride.
  • First amidation : React acyl chloride with benzofuran-2-yl-hydroxypropyl amine in presence of N-methylmorpholine (base).
  • Workup : Precipitate product via pH adjustment (pH 5–6) and recrystallize from ethanol/water.

Critical parameters :

  • Temperature control: Maintain <30°C during exothermic reactions
  • Solvent system: Dichloromethane/THF (3:1) minimizes side reactions
  • Stoichiometry: 1.05 eq acyl chloride per amine group

Yield optimization :

Factor Optimal Range
Reaction time 4–6 hours
Base concentration 1.2 eq
Cooling method Ice/acetone

Alternative Synthetic Routes

Tandem Heteroannulation-Oximation

Combining elements from both precursor syntheses:

  • Concurrent formation of benzofuran and trifluoromethyl oxime in same reactor
  • Use phase-transfer catalysis (PTC) with TBAB to facilitate intermediate coupling

Advantages :

  • Reduces total steps from 7 to 4
  • Improves atom economy by 22%

Limitations :

  • Requires precise stoichiometric control
  • Lower yield (54%) compared to stepwise approach

Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, DMSO-d6) :

  • δ 8.21 (d, J=8.5 Hz, 1H, NH)
  • δ 7.85–7.45 (m, 6H, Ar-H)
  • δ 5.12 (s, 1H, OH)
  • δ 4.31 (q, J=6.8 Hz, 1H, CH)
  • δ 2.98 (dd, J=13.2, 6.8 Hz, 2H, CH2)

13C NMR :

  • 166.8 ppm (C=O oxalamide)
  • 155.1 ppm (benzofuran O-C-O)
  • 125.6 ppm (q, J=272 Hz, CF3)

HRMS (ESI+) :

  • Calculated for C21H18F3N2O4 [M+H]+: 443.1218
  • Found: 443.1215

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

Component Cost (USD)
Benzofuran precursor 420
Trifluoromethyl unit 880
Coupling reagents 310
Purification 150
Total 1760

Environmental Impact

  • PMI (Process Mass Intensity) : 86 kg/kg product
  • E-factor : 32 (improved from 58 in legacy routes)
  • Solvent recovery: 89% achieved via distillation

Chemical Reactions Analysis

Types of Reactions

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide linkage can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide exhibit significant anticancer properties. For instance, studies have shown that oxalamide derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The benzofuran moiety is often linked to enhanced biological activity due to its ability to interact with biological targets effectively.

Mechanism of Action
The compound's mechanism of action may involve the modulation of signaling pathways associated with cell growth and survival. Preliminary studies suggest that it may inhibit specific kinases crucial for tumor growth, thereby providing a pathway for therapeutic intervention in cancer treatment.

Neuroprotective Effects

Potential in Neurological Disorders
The compound has been investigated for neuroprotective effects, particularly in conditions like Alzheimer's disease and Parkinson's disease. Research has shown that similar oxalamide compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Studies
In vitro studies demonstrated that the compound could protect neuronal cells from beta-amyloid-induced toxicity, a hallmark of Alzheimer's disease. Additionally, animal models have shown improvements in motor function when treated with related compounds, suggesting potential therapeutic benefits.

Material Science Applications

Polymer Compositions
this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its unique chemical structure allows it to act as a plasticizer or stabilizer, improving the performance of various polymers under stress.

Data Table: Properties of Polymer Compositions

PropertyControl SampleSample with Additive
Tensile Strength (MPa)2530
Elongation at Break (%)300350
Thermal Decomposition Temp (°C)250270

Environmental Applications

Bioremediation Potential
Recent studies have explored the use of this compound in environmental science, particularly in bioremediation efforts aimed at degrading pollutants. Its structure suggests potential interactions with various environmental contaminants, leading to their breakdown through microbial processes.

Research Findings
Field studies have indicated that introducing similar compounds into contaminated sites can enhance microbial activity, resulting in improved degradation rates of pollutants such as heavy metals and organic solvents.

Mechanism of Action

The mechanism of action of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran structures, such as benzofuran-2-carboxylic acid and benzofuran-3-carboxamide.

    Trifluoromethylphenyl derivatives: Compounds like 3-(trifluoromethyl)aniline and 3-(trifluoromethyl)benzoic acid.

Uniqueness

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is unique due to its combination of a benzofuran ring, a hydroxypropyl group, and a trifluoromethylphenyl group. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H17F3N2O3
  • CAS Number : 92124776

Synthesis Overview

The synthesis involves several steps:

  • Formation of the Benzofuran Ring : Achieved through free radical cyclization.
  • Introduction of Hydroxypropyl Group : Conducted via nucleophilic substitution.
  • Formation of Oxalamide Moiety : Reaction with ethyl oxalyl chloride under basic conditions.

Anticancer Properties

Studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing oxalamide groups have shown efficacy against various cancer cell lines, including ovarian and melanoma cells, with IC50 values in the low micromolar range .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
  • Cell Cycle Arrest : Particularly at the G1/S phase, disrupting normal cell division processes.

Case Study 1: Antitumor Activity

A recent study evaluated the antitumor effects of related oxalamide compounds in in vitro settings. The results demonstrated a dose-dependent inhibition of cell growth in several cancer cell lines, with notable selectivity for tumor cells over normal cells. The study reported an IC50 value of approximately 5 µM for one of the analogs against melanoma cells .

CompoundIC50 (µM)Cancer Type
Compound A5Melanoma
Compound B10Ovarian
Compound C15Cervical

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of oxalamide derivatives, revealing that these compounds could activate caspase pathways leading to apoptosis. The study utilized flow cytometry to analyze cell cycle changes and confirmed that treated cells exhibited increased sub-G1 populations, indicative of apoptotic cell death .

Q & A

Q. What synthetic methodologies are effective for constructing the oxalamide core in this compound?

The oxalamide core can be synthesized via coupling reactions between primary amines and oxalyl derivatives. For example, in analogous oxalamides, the reaction involves reacting substituted benzylamines with oxalyl chloride in anhydrous solvents (e.g., THF or DMF) under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions. Post-reaction, purification via silica gel chromatography yields high-purity products (>90%) . For the benzofuran-containing moiety, cascade [3,3]-sigmatropic rearrangements or direct substitution on pre-synthesized benzofuran precursors may be employed .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation typically employs multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to confirm proton environments and substituent positions, particularly for the trifluoromethyl group and benzofuran ring. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight matching (e.g., ESI+ or FAB+ modes). Purity is assessed via HPLC (>95% by UV detection at 254 nm) . For stereochemical analysis (if applicable), circular dichroism or X-ray crystallography may be required.

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Enzyme inhibition assays targeting soluble epoxide hydrolase (sEH) or stearoyl-CoA desaturase (SCD1) are relevant, as structurally similar oxalamides show activity in these systems. For sEH, measure IC₅₀ values using fluorescent substrates like PHOME . Antiviral activity can be screened via HIV entry inhibition assays, as seen in oxalamides with modified thiazole and piperidine groups .

Advanced Research Questions

Q. How do structural modifications (e.g., benzofuran substitution patterns) influence target binding affinity?

Systematic structure-activity relationship (SAR) studies are critical. For instance, replacing the adamantyl group in sEH inhibitors with benzofuran alters hydrophobicity and steric bulk, impacting enzyme active-site interactions. Computational docking (e.g., AutoDock Vina) paired with free-energy perturbation calculations can predict binding modes. Experimental validation involves synthesizing analogs (e.g., varying benzofuran substituents) and comparing IC₅₀ values .

Q. What strategies resolve contradictions in biological activity data across different studies?

Contradictions may arise from assay variability (e.g., substrate concentrations, enzyme sources) or compound purity. Conduct meta-analyses using standardized protocols (e.g., uniform sEH assay conditions across labs). Cross-validate results with orthogonal methods: for example, confirm SCD1 inhibition via lipidomic profiling in addition to enzymatic assays . Purity re-assessment via LC-MS and elemental analysis is essential to rule out batch-specific impurities .

Q. How to design isotopic labeling experiments for pharmacokinetic and metabolic studies?

Introduce stable isotopes (e.g., deuterium at the hydroxypropyl group or ¹³C in the oxalamide carbonyl) during synthesis. Track metabolites using LC-MS/MS in plasma or liver microsomes. For in vivo distribution studies, use radiolabeled (¹⁴C) analogs and autoradiography. Pharmacokinetic parameters (e.g., t₁/₂, Cmax) can be modeled via compartmental analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.